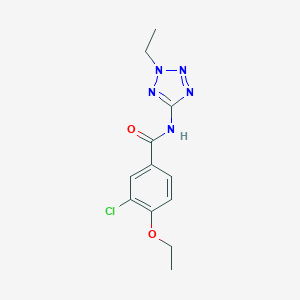
3-chloro-4-ethoxy-N-(2-ethyl-2H-tetraazol-5-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-4-ethoxy-N-(2-ethyl-2H-tetraazol-5-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the tetrazole family of compounds and has been found to exhibit a range of biochemical and physiological effects. In
作用机制
The mechanism of action of 3-chloro-4-ethoxy-N-(2-ethyl-2H-tetraazol-5-yl)benzamide is not fully understood. However, it has been suggested that the compound exerts its effects by modulating the activity of various signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular metabolism.
Biochemical and Physiological Effects:
3-chloro-4-ethoxy-N-(2-ethyl-2H-tetraazol-5-yl)benzamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been found to induce apoptosis (programmed cell death) in cancer cells and inhibit their growth. Furthermore, it has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
3-chloro-4-ethoxy-N-(2-ethyl-2H-tetraazol-5-yl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity and yield. It has also been found to be stable under various storage conditions. However, there are also some limitations to its use in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which can limit its effectiveness as a therapeutic agent.
未来方向
There are several potential future directions for research on 3-chloro-4-ethoxy-N-(2-ethyl-2H-tetraazol-5-yl)benzamide. One area of interest is in its potential as a treatment for neurodegenerative diseases. Further studies are needed to determine its efficacy and safety in animal models of these diseases. Another area of interest is in its potential as an anti-cancer agent. Studies are needed to determine its effectiveness in various types of cancer and to elucidate its mechanism of action. Additionally, further studies are needed to optimize the synthesis method and to develop new analogs with improved properties.
合成方法
The synthesis of 3-chloro-4-ethoxy-N-(2-ethyl-2H-tetraazol-5-yl)benzamide involves the reaction of 3-chloro-4-ethoxybenzoic acid with 2-amino-2-ethyl-1,3-propanediol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with tetrazole-5-amine to yield the final product. This method has been optimized to yield high purity and yield of the compound.
科学研究应用
3-chloro-4-ethoxy-N-(2-ethyl-2H-tetraazol-5-yl)benzamide has been found to have potential therapeutic applications in various scientific research fields. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. It has also been investigated as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
分子式 |
C12H14ClN5O2 |
|---|---|
分子量 |
295.72 g/mol |
IUPAC 名称 |
3-chloro-4-ethoxy-N-(2-ethyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C12H14ClN5O2/c1-3-18-16-12(15-17-18)14-11(19)8-5-6-10(20-4-2)9(13)7-8/h5-7H,3-4H2,1-2H3,(H,14,16,19) |
InChI 键 |
GMKQZEUGNBBPIB-UHFFFAOYSA-N |
SMILES |
CCN1N=C(N=N1)NC(=O)C2=CC(=C(C=C2)OCC)Cl |
规范 SMILES |
CCN1N=C(N=N1)NC(=O)C2=CC(=C(C=C2)OCC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{4-[4-(4-Methylbenzoyl)piperazin-1-YL]phenyl}-2-(3-methylphenoxy)acetamide](/img/structure/B244451.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-ethoxybenzamide](/img/structure/B244453.png)
![N-[3-({[(4-chlorophenyl)thio]acetyl}amino)-4-methoxyphenyl]-2-furamide](/img/structure/B244458.png)
![N-(3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244460.png)
![N-{3-[(2-chloro-5-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244461.png)
![N-{3-[(5-bromo-2-chlorobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244462.png)
![N-{3-[(3,5-dichloro-4-methoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244463.png)
![N-{3-[(3,5-dichloro-2-methoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244464.png)
![N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244469.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B244470.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244471.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide](/img/structure/B244473.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B244474.png)
![3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B244475.png)